molecular formula C16H15N3O3S B2849764 4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 942003-60-3

4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2849764
CAS RN: 942003-60-3
M. Wt: 329.37
InChI Key: XRIDEGLPVBTZGC-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are heterocyclic compounds that have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential . They are considered structural analogs of purine bases and can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported. Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidines can be determined by one- and two-dimensional NMR and IR spectroscopy .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidines can vary greatly depending on the specific substituents present in the molecule. Detailed studies of these properties allow subsequent chemical modification to be performed more successfully and with better targeting .

Scientific Research Applications

Synthesis of Novel Functionalized Pyrano[2′,3′:4,5]pyrimido[1,6-b][1,2,4,5]triazaphosphepines

This compound is used in the regioselective synthesis of novel functionalized Pyrano[2′,3′:4,5]pyrimido[1,6-b][1,2,4,5]triazaphosphepines . The reactions of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine with triethyl phosphite and some electrophilic reagents were studied . These one-pot three-component reactions regioselectively afforded four new 11-acetyl-2-ethoxy-10-methyl-12-phenylpyrano[2′,3′:4,5]pyrimido[1,6-b][1,2,4,5λ5]triazaphosphepin-2-ones in 69–73% yields .

Synthesis of 2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives

The compound is used in the synthesis of 2-substituted Thiazolo[3,2-a]pyrimidine derivatives . The review considers in detail methods of synthesis of thiazolo[3,2-a]pyrimidines, synthesis and chemical properties of their 2-substituted derivatives, and crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines . High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated .

Design of New Medicines

Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Synthesis of Imidazole Containing Compounds

Although the specific compound “4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is not mentioned, it’s worth noting that similar compounds with a thiazolo[3,2-a]pyrimidine core have been used in the synthesis of imidazole containing compounds . These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .

Future Directions

Thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, are promising scaffolds for the design of new medicines, including anticancer drugs . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .

properties

IUPAC Name

4-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-3-22-12-6-4-11(5-7-12)14(20)18-13-10(2)17-16-19(15(13)21)8-9-23-16/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIDEGLPVBTZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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